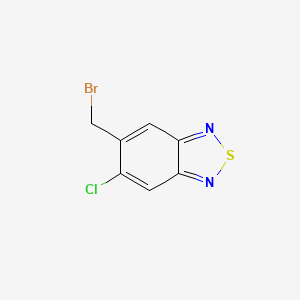

5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole

Description

Properties

IUPAC Name |

6-(bromomethyl)-5-chloro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2S/c8-3-4-1-6-7(2-5(4)9)11-12-10-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDXMTAJHJMAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NSN=C21)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381508 | |

| Record name | 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65858-51-7 | |

| Record name | 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65858-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2,1,3-Benzothiadiazole Derivatives

- Bromination typically employs aqueous hydrobromic acid or nitric acid as the reaction medium.

- Elemental bromine is added to the acid solution containing the benzothiadiazole substrate.

- Bromine can be introduced directly or generated in situ by oxidation of hydrobromic acid using hydrogen peroxide.

- The reaction temperature is maintained at reflux, often with concentrated acid to allow higher temperatures and faster reaction rates.

- The substrate may be added molten to the acid medium if it has a suitable melting point, ensuring better dispersion.

Specifics for 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole:

- Starting from 5-chloro-2,1,3-benzothiadiazole, bromination at the methyl group (to form bromomethyl) can be achieved by controlled reaction with bromine in hydrobromic acid.

- The presence of chlorine substituent at the 6-position influences regioselectivity, favoring substitution at the 5-position methyl group.

| Parameter | Details |

|---|---|

| Substrate | 5-chloro-2,1,3-benzothiadiazole |

| Reaction Medium | 48% w/w hydrobromic acid |

| Bromine Source | Elemental bromine and/or in situ generated bromine (H2O2 + HBr) |

| Temperature | Reflux (~110-120 °C) |

| Reaction Time | Several hours (5-10 h typical) |

| Work-up | Cooling, filtration, washing with water and methanol, drying |

| Yield | High yields reported for brominated derivatives (~70-90%) |

This method is favored due to the simplicity and the use of aqueous media, which facilitates handling and purification. The use of hydrobromic acid also helps in stabilizing the brominated product and controlling side reactions.

Chlorination Considerations

- The chlorine substituent at the 6-position is generally introduced prior to bromination.

- Chlorination of benzothiadiazoles is often achieved by reaction with chlorine gas or chlorinating agents under controlled conditions.

- The presence of chlorine influences the electronic environment of the benzothiadiazole ring, affecting subsequent bromination steps.

While direct chlorination of 5-(bromomethyl)-2,1,3-benzothiadiazole is less common, the precursor 5-methyl-2,1,3-benzothiadiazole can be chlorinated selectively before bromination of the methyl group.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can lead to the formation of the corresponding benzothiadiazoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Substituted benzothiadiazoles with various functional groups.

Oxidation: Sulfoxides or sulfones.

Reduction: Benzothiadiazoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antitubercular Activity

Recent studies have highlighted the potential of benzothiadiazole derivatives, including 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole, as promising candidates for developing new antimicrobial agents. Research indicates that compounds derived from this benzothiadiazole framework exhibit moderate to good activity against Mycobacterium tuberculosis (M.tb) strains, particularly in the context of multi-drug resistant tuberculosis (MDR-TB) .

Case Study: Synthesis of Antitubercular Compounds

A study synthesized various derivatives of benzothiadiazoles and evaluated their efficacy against M.tb H37Rv. The results showed that compounds with halogen substitutions demonstrated enhanced inhibitory effects. For instance, a derivative with a fluoro group exhibited a minimum inhibitory concentration (MIC) of 3.12 μg/mL against M.tb .

| Compound Name | Structure | MIC (μg/mL) | Activity |

|---|---|---|---|

| Fluorinated Benzothiadiazole | Structure | 3.12 | High |

| Chlorinated Benzothiadiazole | Structure | 6.25 | Moderate |

Materials Science

Synthesis of Novel Materials

The compound serves as a building block for synthesizing star-shaped molecules and other complex structures in materials science. Its brominated derivatives can be utilized in the formation of polymeric materials with enhanced properties .

Case Study: Star-Shaped Molecules

Research has demonstrated the successful synthesis of star-shaped molecules using this compound as a core structure. These materials show promise in applications such as drug delivery systems and advanced coatings due to their unique physical properties .

Organic Electronics

Application in Organic Photovoltaics

The compound has been explored for its potential use in organic electronics, particularly in organic photovoltaic cells (OPVs). Its electronic properties are conducive to charge transport, making it a suitable candidate for enhancing the efficiency of solar cells .

Case Study: Organic Photovoltaic Devices

In experiments where this compound was incorporated into OPV devices, significant improvements in power conversion efficiency were observed compared to devices without this compound. The incorporation led to better light absorption and charge mobility .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The table below compares 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole with analogous benzothiadiazole derivatives:

Key Observations:

Reactivity : The bromomethyl group in the target compound enables nucleophilic substitutions (e.g., SN2 reactions), whereas chloro/fluoro substituents in analogues like 5-Chloro-6-fluoro-2,1,3-benzothiadiazole are less reactive but stabilize the π-system for optoelectronic applications .

Electronic Effects : Chlorine and fluorine are electron-withdrawing, reducing the electron density of the benzothiadiazole core. Bromomethyl introduces steric bulk while retaining electron-withdrawing characteristics.

Applications : Bromine-substituted benzothiadiazoles (e.g., 4,7-bis(5-bromothiophen-2-yl)-... ) are pivotal in polymer synthesis via Stille or Suzuki couplings, whereas fluoro/chloro derivatives are optimized for charge transport in photovoltaics .

Biological Activity

5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential applications in medicine and industry.

Overview of the Compound

Chemical Structure and Properties:

- Molecular Formula: CHBrClNS

- Molecular Weight: 263.55 g/mol

- CAS Number: 65858-51-7

This compound belongs to the class of benzothiadiazoles, which are known for their reactivity and potential for further functionalization due to the presence of halogen substituents. The bromomethyl and chloro groups enhance its reactivity, making it a versatile scaffold for various biological applications.

Target Interaction:

Brominated and chlorinated compounds like this compound typically interact with biological targets such as proteins and enzymes. The mode of action often involves the formation of covalent bonds with these targets, leading to alterations in their structure and function.

Biochemical Pathways:

The compound can influence various metabolic pathways depending on its specific targets. Its lipophilic nature allows it to cross biological membranes effectively, contributing to its bioavailability and potential efficacy in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzothiadiazole derivatives. Specifically, this compound has shown promising results against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values demonstrated that this compound exhibits significant antibacterial activity comparable to standard antibiotics like streptomycin .

| Bacterial Strain | MIC (μg/ml) | Reference |

|---|---|---|

| Salmonella typhimurium | 25–50 | |

| Klebsiella pneumonia | 25–50 | |

| Staphylococcus aureus | 15–30 |

Anticancer Activity

The antiproliferative effects of benzothiadiazoles have been extensively studied. Compounds similar to this compound have shown significant activity against cancer cell lines:

- Studies indicated that derivatives induced marked viability reductions in pancreatic cancer cells at low micromolar concentrations .

Case Studies

- Antimicrobial Efficacy : A study evaluated various benzothiadiazole derivatives for their antibacterial activity against E. coli and P. aeruginosa. The results indicated that the presence of halogen substituents significantly enhanced antibacterial potency .

- Antiproliferative Effects : Another research highlighted a derivative of benzothiadiazole that exhibited superior antiproliferative effects in pancreatic cancer models when combined with gemcitabine, suggesting a synergistic effect that warrants further investigation .

Q & A

Q. What are the standard synthetic routes for 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole, and how are reaction conditions optimized?

The synthesis typically involves halogenation and functionalization of benzothiadiazole precursors. A common approach includes:

- Bromination : Using N-bromosuccinimide (NBS) or Br₂ under controlled conditions to introduce the bromomethyl group .

- Chlorination : Electrophilic substitution with Cl₂ or sulfuryl chloride (SO₂Cl₂) to add the chloro substituent.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Key Optimization Factors :

- Temperature control (e.g., 0–5°C for bromination to avoid side reactions).

- Solvent selection (e.g., dichloromethane or DMF for solubility and reactivity).

- Stoichiometric ratios (e.g., 1.2 equivalents of NBS to ensure complete bromination).

Validation : Thin-layer chromatography (TLC) and melting point analysis confirm purity .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Analytical Techniques :

- 1H-NMR and 13C-NMR : To verify substituent positions and absence of unreacted intermediates. For example, the bromomethyl group (-CH₂Br) appears as a singlet at ~4.5 ppm in 1H-NMR .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 215.07 for C₆H₃BrClN₂S) confirm molecular weight .

- Elemental Analysis : Matches calculated vs. experimental C/H/N/S ratios (±0.3% tolerance) .

Q. Common Pitfalls :

- Residual solvents (e.g., DMF) detected via NMR; removed via vacuum drying.

- Impurities from incomplete halogenation addressed via iterative recrystallization.

Advanced Research Questions

Q. What mechanistic insights guide the design of this compound derivatives for pharmacological applications?

Structure-Activity Relationship (SAR) Strategies :

- Electron-Withdrawing Effects : The bromomethyl and chloro groups enhance electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols) to generate bioactive derivatives .

- Heterocyclic Modifications : Substitution at the benzothiadiazole core with oxazol/thiazol groups improves anti-inflammatory and analgesic activity (e.g., IC₅₀ values < 50 µM in COX-2 inhibition assays) .

Q. Case Study :

- Schiff Base Derivatives : Synthesized by reacting the bromomethyl group with amino-oxazoles, yielding compounds with moderate analgesic activity (e.g., 40–50% reduction in writhing response in mice at 50 mg/kg) .

Q. How can researchers resolve contradictions in reported biological activities of benzothiadiazole derivatives?

Data Discrepancy Analysis :

- Bioassay Variability : Differences in cell lines (e.g., HepG2 vs. SW620) or assay protocols (e.g., MTT vs. trypan blue) impact IC₅₀ values .

- Structural Isomerism : Positional isomers (e.g., 5-bromo vs. 6-bromo derivatives) exhibit distinct binding affinities. Validate via X-ray crystallography or 2D-NMR .

Q. Mitigation Strategies :

Q. What methodologies are employed to study the compound’s reactivity in cross-coupling reactions?

Suzuki-Miyaura Coupling :

Q. Nucleophilic Substitution :

- Reagents : KOtBu or NaH in DMSO to replace bromine with amines, yielding intermediates for drug discovery .

Table 1 : Representative Reactions and Yields

| Reaction Type | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | 78 | |

| Amine Substitution | Piperidine, KOtBu | 65 |

Q. How is this compound utilized in developing PET probes or fluorescent tags?

PET Probe Design :

Q. Challenges :

- Radiolysis stability improved by formulating in ethanol/saline (1:9).

- Quantum yield optimization via substituent tuning (e.g., electron-donating groups enhance emission).

Q. What computational tools predict the electronic properties of benzothiadiazole derivatives for material science applications?

DFT Calculations :

- Software : Gaussian 16 with B3LYP/6-31G(d) basis set to compute HOMO-LUMO gaps (e.g., 3.2 eV for the parent compound) .

- Charge Transport : Marcus theory predicts hole mobility (µₕ ~ 0.12 cm²/V·s) for organic thin-film transistors .

Validation : Compare computed vs. experimental UV-Vis spectra (λmax ~ 320 nm in acetonitrile) .

Q. What strategies address low yields in multi-step syntheses involving this compound?

Process Optimization :

- Stepwise Halogenation : Brominate before chlorination to reduce steric hindrance .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes (yield increase from 45% to 68%) .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

Steric Effects :

Q. Electronic Effects :

Q. What toxicological profiling is recommended for benzothiadiazole derivatives in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.